1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

Conformational analysis Computational chemistry Ligand design

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS 169177-35-9) is a C₁₀H₂₀N₂ bispidine derivative with a molecular weight of 168.28 g/mol and a 1,3,5-trimethyl substitution pattern on the 3,7-diazabicyclo[3.3.1]nonane scaffold. Key computed physicochemical parameters include a predicted density of 0.9±0.1 g/cm³, boiling point of 209.1±8.0 °C at 760 mmHg, ACD/LogP of 1.41, and zero freely rotating bonds, reflecting a conformationally restricted bicyclic framework.

Molecular Formula C10H20N2
Molecular Weight 168.28 g/mol
CAS No. 169177-35-9
Cat. No. B065823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane
CAS169177-35-9
Molecular FormulaC10H20N2
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESCC12CC(CNC1)(CN(C2)C)C
InChIInChI=1S/C10H20N2/c1-9-4-10(2,6-11-5-9)8-12(3)7-9/h11H,4-8H2,1-3H3
InChIKeyMABDHNXQYBSZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS 169177-35-9): Procurement Specification and Structural Differentiation Overview


1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS 169177-35-9) is a C₁₀H₂₀N₂ bispidine derivative with a molecular weight of 168.28 g/mol and a 1,3,5-trimethyl substitution pattern on the 3,7-diazabicyclo[3.3.1]nonane scaffold . Key computed physicochemical parameters include a predicted density of 0.9±0.1 g/cm³, boiling point of 209.1±8.0 °C at 760 mmHg, ACD/LogP of 1.41, and zero freely rotating bonds, reflecting a conformationally restricted bicyclic framework [1]. Commercially, this compound is available as a research building block with standard purity specifications of 95–98% [2]. The rigid bispidine core, featuring two tertiary amine nitrogens, serves as a scaffold for coordination chemistry and receptor ligand development, though direct comparative biological data for this specific trimethyl-substituted derivative remain extremely limited in the primary literature [3][4].

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS 169177-35-9): Why Unsubstituted or Differently Alkylated Bispidine Analogs Cannot Be Assumed Interchangeable


The 3,7-diazabicyclo[3.3.1]nonane (bispidine) scaffold exhibits conformational bistability between chair-chair (CC) and chair-boat (CB) conformers, with the equilibrium strongly influenced by N-substitution patterns and bridgehead substitution [1][2]. Quantum chemical calculations demonstrate that 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane adopts a predominantly chair-boat conformation due to lone pair repulsion between the N3 and N7 nitrogen atoms—a repulsive interaction that is fundamentally altered by additional substitution at positions 1 and 5 [3]. The 1,3,5-trimethyl substitution pattern introduces unique steric constraints and altered nitrogen basicity relative to the unsubstituted bispidine core, 3,7-dialkyl derivatives, or 9,9-disubstituted analogs, rendering cross-substitution without empirical validation scientifically unsound [4]. Conformational differences translate directly into distinct metal coordination geometries, receptor binding profiles, and catalytic outcomes, as demonstrated across multiple bispidine derivative classes [5][6].

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS 169177-35-9): Quantitative Evidence for Structural Differentiation from Closest Analogs


Conformational Preference Shift: Chair-Boat Predominance in 3,7-Diaza vs. Chair-Chair in Carbobicyclic Analogs

Quantum chemical calculations (ab initio and DFT) reveal that 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane preferentially adopts the chair-boat (CB) conformation, whereas the carbobicyclic analog bicyclo[3.3.1]nonane and its 9-oxo derivative adopt the chair-chair (CC) conformation as the energy minimum [1]. This conformational shift is attributed to stronger 3,7-repulsion of lone electron pairs on nitrogen atoms compared to the corresponding interaction of hydrogen atoms in C–H bonds, an effect that would be further modulated by the 1,3,5-trimethyl substitution pattern in the target compound [2].

Conformational analysis Computational chemistry Ligand design Bispidine stereochemistry

Lipophilicity and Molecular Descriptor Differentiation: LogP and Rotatable Bond Count vs. Unsubstituted and 9,9-Disubstituted Bispidine Analogs

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane exhibits a calculated LogP of 1.41 (ACD/LogP) or 1.27 (vendor data) and zero freely rotatable bonds, distinguishing it from unsubstituted bispidine (LogP ~0.2–0.5 estimated) and 9,9-dialkyl bispidine derivatives which possess measurable rotational degrees of freedom and higher LogP values (2.0–3.5 range for tetraalkyl analogs) . In the QSAR analysis of 3,7,9,9-tetraalkylbispidines, hydrophobic effects were identified as highly significant determinants of pharmacological profile and receptor selectivity [1].

QSAR Physicochemical properties Drug-likeness Medicinal chemistry In silico ADME

Ligand Rigidity and Coordination Geometry: Zero Rotatable Bonds in 1,3,5-Trimethyl Derivative vs. Flexible Pendant Arms in Functionalized Bispidine Ligands

The 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane scaffold possesses zero freely rotatable bonds and a rigid bicyclic framework that enforces a well-defined N–N distance and orientation of the tertiary amine donors . In contrast, pentadentate and hexadentate bispidine-based ligands incorporating pyridylmethyl or carboxylate pendant arms exhibit multiple rotatable bonds (typically 4–8) and variable coordination geometries depending on metal ion identity and oxidation state [1]. This fundamental rigidity difference is critical: in iron bispidine oxidation catalysts, increasing ligand rigidity correlates directly with higher FeIII/II reduction potentials and enhanced catalytic epoxidation yields (40% → 90% → 96% for L1, L2, and L3 ligands respectively) [2].

Coordination chemistry Catalyst design Transition metal complexes Ligand engineering Oxidation catalysis

1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane (CAS 169177-35-9): Evidence-Based Research Applications and Procurement Use Cases


Scaffold for Conformationally Constrained Ligand Development in Transition Metal Catalysis

The zero-rotatable-bond bispidine core of 1,3,5-trimethyl-3,7-diazabicyclo[3.3.1]nonane provides a rigid N-donor platform for constructing tetradentate, pentadentate, or hexadentate ligands with predictable metal coordination geometry [1]. In iron bispidine oxidation catalyst optimization studies, increasing ligand rigidity yielded a 56-percentage-point improvement in styrene oxide yield (from 40% to 96%) and a 0.18 V increase in FeIII/II reduction potential [2]. Researchers developing biomimetic nonheme iron catalysts for alkane oxidation or halogenation may prioritize this scaffold for its intrinsic conformational constraints [3].

QSAR and Pharmacophore Mapping of Bispidine-Derived Ion Channel Modulators

The 1,3,5-trimethyl substitution pattern confers a calculated LogP of 1.27–1.41, occupying an intermediate lipophilicity range distinct from both unsubstituted bispidine (LogP ~0.2–0.5) and tetraalkyl bispidines such as tedisamil (LogP ~2.5–3.5) . In the QSAR analysis of 3,7,9,9-tetraalkylbispidines, hydrophobic parameters were among the most significant descriptors for bradycardic activity and receptor selectivity [4]. This compound serves as a reference point for mapping the hydrophobicity-activity landscape of bispidine-based ion channel ligands, including nAChR modulators and antiarrhythmic candidates [5].

Conformational Reference Standard for Computational and Spectroscopic Studies

The chair-boat vs. chair-chair conformational equilibrium in 3,7-diazabicyclo[3.3.1]nonane derivatives is highly sensitive to N-alkylation and bridgehead substitution [6]. 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane represents a structurally defined reference compound for calibrating computational methods (DFT, molecular mechanics) and interpreting NMR or X-ray data on bispidine conformers [7]. The compound's symmetric trimethyl substitution provides a simplified model system relative to more complex, polydentate bispidine ligands that exhibit multiple overlapping conformational equilibria.

Synthetic Intermediate for Patented 3,7-Diazabicyclo[3.3.1]nonane Derivatives

The 3,7-diazabicyclo[3.3.1]nonane core is the subject of multiple pharmaceutical patents, including U.S. Patent 8,148,530 covering processes for the preparation of 3,7-diazabicyclo[3.3.1]nonane compounds [8]. The 1,3,5-trimethyl derivative serves as a key building block or synthetic reference for accessing more complex bispidine-based pharmacophores. Given the documented class III antiarrhythmic activity and nAChR modulation of related bispidine derivatives, this compound may serve as a synthetic entry point for medicinal chemistry optimization programs [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,3,5-Trimethyl-3,7-diazabicyclo[3.3.1]nonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.